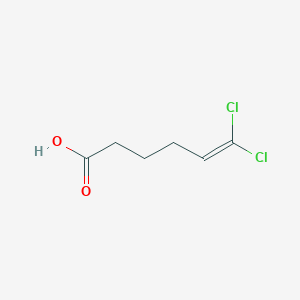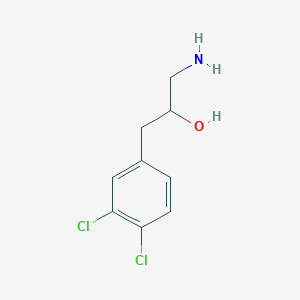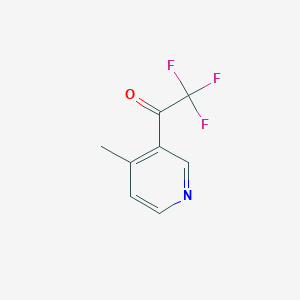
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a pyridine ring substituted at the 4-position with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Nucleophilic Substitution: The synthesis can start with 4-methylpyridine, which undergoes halogenation to introduce a halide at the 3-position. This intermediate is then subjected to nucleophilic substitution with trifluoromethyl anion (CF3^-) to form the target compound.
Transition Metal-Catalyzed Cross-Coupling Reactions: Another approach involves using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methylpyridine is coupled with a trifluoromethyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common due to the stability of the C-F bond.
Substitution Reactions: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are typically employed.
Major Products Formed:
Oxidation: 4-Methylpyridine-3-carboxylic acid
Reduction: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethanol
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, the fluorine atoms can influence the binding affinity and selectivity of the compound to its molecular targets. The trifluoromethyl group can enhance metabolic stability and lipophilicity, affecting the compound's distribution and excretion.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-one
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol
Uniqueness: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position provides enhanced stability and reactivity compared to similar compounds with different substitution patterns.
Propriétés
Numéro CAS |
1060804-96-7 |
|---|---|
Formule moléculaire |
C8H6F3NO |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4H,1H3 |
Clé InChI |
OGARYPOUBAKSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




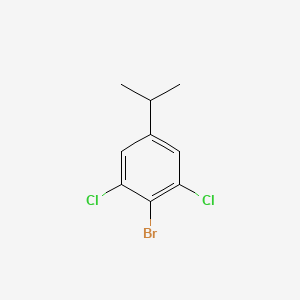
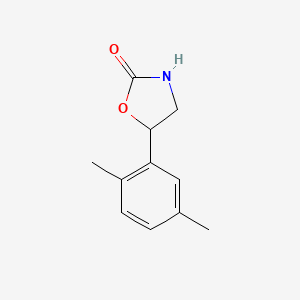
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
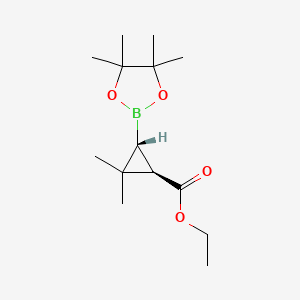
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)

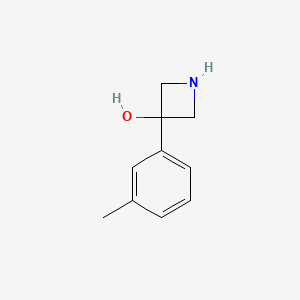
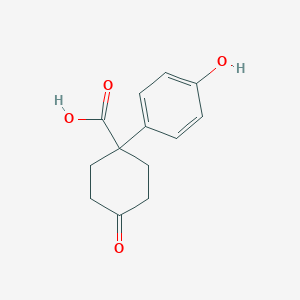
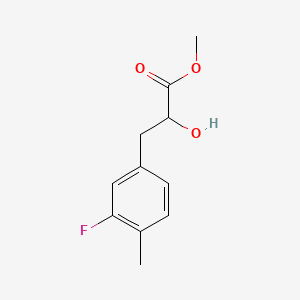
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
